MS48107
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Overview
Description
MS48107 is a selective positive allosteric modulator of G protein-coupled receptor 68 (GPR68). G protein-coupled receptor 68 is a receptor involved in various biological processes, including pH homeostasis, tumor growth, metastasis, and inflammation . This compound is known for its high selectivity for G protein-coupled receptor 68 over other closely related proton G protein-coupled receptors, neurotransmitter transporters, and hERG ion channels .
Preparation Methods
The synthesis of MS48107 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be dissolved in dimethyl sulfoxide (DMSO) for further use in experiments . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies.
Chemical Reactions Analysis
MS48107 undergoes various chemical reactions, including binding to specific receptors and modulating their activity. It has moderate binding affinity to the 5-hydroxytryptamine 2B receptor with a dissociation constant (K_i) value of 219 nanomolar . At the 5-hydroxytryptamine 2B receptor, this compound shows weak antagonist activity with a dissociation constant (K_i) value of 310 nanomolar . It also exhibits weak full agonist activity at the melatonin receptor 1 with an effective concentration (EC_50) value of 320 nanomolar and weak partial agonist activity at the melatonin receptor 2 with an effective concentration (EC_50) value of 540 nanomolar .
Scientific Research Applications
MS48107 is primarily used as a chemical tool for investigating the biological function of G protein-coupled receptor 68 in vitro and in vivo . It is valuable in neuroimmunology and neurological disease research due to its ability to cross the blood-brain barrier and maintain high exposure levels in both plasma and brain . This compound is also used in studies related to pH homeostasis, tumor growth, metastasis, and inflammation . Additionally, it serves as a reference compound in the development of new drugs targeting G protein-coupled receptor 68.
Mechanism of Action
MS48107 exerts its effects by selectively binding to G protein-coupled receptor 68 and modulating its activity. As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand without directly activating the receptor . This modulation leads to various downstream effects, including changes in cellular signaling pathways involved in pH homeostasis, tumor growth, metastasis, and inflammation . This compound also interacts with other receptors, such as the 5-hydroxytryptamine 2B receptor and melatonin receptors, but with lower affinity and activity .
Comparison with Similar Compounds
MS48107 is unique in its high selectivity for G protein-coupled receptor 68 compared to other proton G protein-coupled receptors, neurotransmitter transporters, and hERG ion channels . Similar compounds include other positive allosteric modulators of G protein-coupled receptor 68, such as compound 71, which also shows selectivity for G protein-coupled receptor 68 but with different binding affinities and activities . This compound’s ability to cross the blood-brain barrier and maintain high exposure levels in both plasma and brain further distinguishes it from other compounds .
Properties
Molecular Formula |
C23H20FN5O2 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |
InChI Key |
KKHDNAZPEMYUNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS48107; MS-48107 MS 48107 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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